Cas no 37455-55-3 (4-Methyl-2-propyl-1H-imidazole)

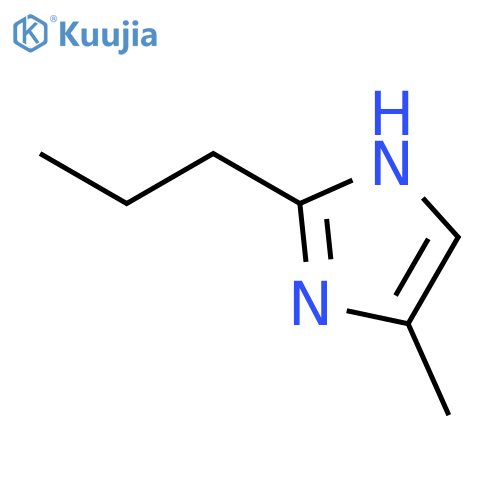

37455-55-3 structure

商品名:4-Methyl-2-propyl-1H-imidazole

4-Methyl-2-propyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-2-propyl-1H-imidazole

- 1H-Imidazole,5-methyl-2-propyl-

- 4‐METHYL‐2‐PROPYL‐1H‐IMIDAZOLE

- 5-methyl-2-propyl-1H-imidazole

- 4(5)-methyl-2-propylimidazole

- 4-Methyl-2-n-propylimidazol

- 4-methyl-2-propyl-1(3)H-imidazole

- 4-methyl-2-propylimidazole

- 4-methyl-2-propyl-imidazole

- ANW-63621

- CTK4H8194

- SureCN542826

- ZLD0609

- 2-Propyl-4-methylimidazole

- SCHEMBL24445917

- DTXSID70480133

- MFCD09608108

- BVGQGPWKBMTPNM-UHFFFAOYSA-N

- AKOS006331649

- SB36892

- CS-0340532

- F2147-1042

- EN300-235011

- SCHEMBL542826

- 37455-55-3

- 4-methyl-2-propyl imidazole

- DB-118060

-

- MDL: MFCD09608108

- インチ: InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9)

- InChIKey: BVGQGPWKBMTPNM-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NC=C(C)N1

計算された属性

- せいみつぶんしりょう: 124.10016

- どういたいしつりょう: 124.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 83

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- 密度みつど: 0.981±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 285.5±9.0 °C at 760 mmHg

- フラッシュポイント: 137.7±5.1 °C

- ようかいど: 微溶性(27 g/l)(25ºC)、

- PSA: 28.68

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Methyl-2-propyl-1H-imidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-2-propyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235011-0.1g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95% | 0.1g |

$528.0 | 2024-06-19 | |

| Enamine | EN300-235011-1.0g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95% | 1.0g |

$600.0 | 2024-06-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0090-250mg |

4-Methyl-2-propyl-1H-imidazole |

37455-55-3 | 98% | 250mg |

1908.1CNY | 2021-05-08 | |

| Chemenu | CM131900-1g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95% | 1g |

$297 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0090-50mg |

4-Methyl-2-propyl-1H-imidazole |

37455-55-3 | 98% | 50mg |

1110.94CNY | 2021-05-08 | |

| Life Chemicals | F2147-1042-1g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95%+ | 1g |

$594.0 | 2023-09-06 | |

| Enamine | EN300-235011-10.0g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95% | 10.0g |

$2577.0 | 2024-06-19 | |

| Enamine | EN300-235011-0.05g |

4-methyl-2-propyl-1H-imidazole |

37455-55-3 | 95% | 0.05g |

$504.0 | 2024-06-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0090-500mg |

4-Methyl-2-propyl-1H-imidazole |

37455-55-3 | 98% | 500mg |

¥3051.64 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0090-50mg |

4-Methyl-2-propyl-1H-imidazole |

37455-55-3 | 98% | 50mg |

¥1145.46 | 2025-01-21 |

4-Methyl-2-propyl-1H-imidazole 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

37455-55-3 (4-Methyl-2-propyl-1H-imidazole) 関連製品

- 931-36-2(2-Ethyl-4-methyl-1H-imidazole)

- 46227-74-1(1H-Imidazole, 2-ethyl-5-methyl-)

- 35050-10-3(1H-Imidazole,5-methyl-2-undecyl-)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37455-55-3)4-Methyl-2-propyl-1H-imidazole

清らかである:99%

はかる:5g

価格 ($):2590.0